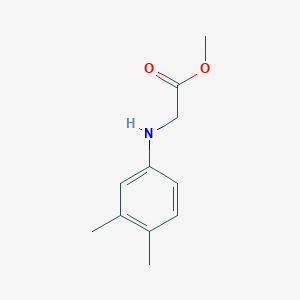

methyl N-(3,4-dimethylphenyl)glycinate

Description

Methyl N-(3,4-dimethylphenyl)glycinate is a glycine derivative featuring a 3,4-dimethylphenyl substituent on the glycine nitrogen and a methyl ester group. These compounds are typically intermediates in organic synthesis, agrochemicals, or pharmaceuticals, leveraging their electron-rich aromatic substituents for tailored chemical interactions .

Properties

CAS No. |

126689-84-7 |

|---|---|

Molecular Formula |

C11H15NO2 |

Molecular Weight |

193.24 g/mol |

IUPAC Name |

methyl 2-(3,4-dimethylanilino)acetate |

InChI |

InChI=1S/C11H15NO2/c1-8-4-5-10(6-9(8)2)12-7-11(13)14-3/h4-6,12H,7H2,1-3H3 |

InChI Key |

QTOKSMSEWAUPCX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NCC(=O)OC)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

a) Methyl N-[2-Cyano-2-(2-Pyridinyl)Ethenyl]Glycinate (Compound 6)

- Structure : Features a pyridinyl-ethenyl substituent instead of dimethylphenyl.

- Synthesis: Prepared via reaction of methyl glycinate hydrochloride with 2-cyano-2-(2-pyridinyl)ethenyl derivatives in high yields (89%) .

- Applications: Serves as a precursor for heterocyclic compounds, such as dimethylaminopropenoates, through reactions with Bredereck’s reagent .

b) Methyl N-(3,4-Dimethoxyphenyl)-N-[(4-Methylphenyl)Sulfonyl]Glycinate (CAS 359027-98-8)

- Structure : Contains a dimethoxyphenyl group and a sulfonyl-protected nitrogen.

- Properties: Molecular formula C₁₈H₂₁NO₆S (FW 379.4), 95% purity. Discontinued commercially but historically used in specialized syntheses .

- Key Difference : The sulfonyl group increases steric hindrance and electron-withdrawing effects, altering reactivity compared to the simpler ester in the dimethylphenyl variant.

c) Pesticide Derivatives: Metalaxyl and Benalaxyl

- Structure : Methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-DL-alanine (metalaxyl) and methyl N-(2,6-dimethylphenyl)-N-(phenylacetyl)-DL-alanine (benalaxyl) .

- Applications : Broad-spectrum fungicides targeting oomycetes.

- Key Difference : The alanine backbone and acyl groups in these agrochemicals confer biological activity, whereas glycinate esters like methyl N-(3,4-dimethylphenyl)glycinate lack documented pesticidal use.

Data Table: Structural and Functional Comparison

Crystallographic and Computational Tools

The structural analysis of related compounds often employs programs like SHELXL (for small-molecule refinement) and ORTEP-3 (for graphical representation of crystallographic data) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.